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Compound of Interest

Compound Name:
4-(1-Aminopropyl)phenol

hydrochloride

Cat. No.: B1292816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-(1-
Aminopropyl)phenol hydrochloride. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a set of predicted and representative

data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses. The methodologies provided are based on standard laboratory protocols for the

analysis of small organic molecules.

Chemical Structure and Properties
Chemical Name: 4-(1-Aminopropyl)phenol hydrochloride

Molecular Formula: C₉H₁₄ClNO

Molecular Weight: 187.67 g/mol
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Structure: 

(Image of the free base, 4-(1-Aminopropyl)phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 4-(1-
Aminopropyl)phenol hydrochloride.

¹H NMR Data (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 d 2H Ar-H (ortho to -CH)

~6.8 - 7.0 d 2H Ar-H (meta to -CH)

~4.1 - 4.3 t 1H -CH(NH₃⁺)-

~1.8 - 2.0 m 2H -CH₂-

~0.9 - 1.1 t 3H -CH₃

~8.0 - 9.0 br s 3H -NH₃⁺

~9.5 - 10.5 br s 1H Ar-OH

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlets for the

amine and hydroxyl protons are due to chemical exchange and hydrogen bonding.
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¹³C NMR Data (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm) Assignment

~155 - 158 Ar-C (C-OH)

~130 - 132 Ar-C (quaternary)

~128 - 130 Ar-CH (ortho to -CH)

~115 - 117 Ar-CH (meta to -CH)

~55 - 58 -CH(NH₃⁺)-

~28 - 31 -CH₂-

~10 - 12 -CH₃

Experimental Protocol for NMR Spectroscopy
A sample of 4-(1-Aminopropyl)phenol hydrochloride (5-10 mg) is dissolved in a suitable

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD),

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The

choice of solvent is crucial, especially for amine hydrochlorides, to ensure good solubility and

minimize signal broadening. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Techniques such as

DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to

differentiate between CH, CH₂, and CH₃ groups.

Data Processing: The raw data is processed using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the signals.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data (Representative)
Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3500 Broad, Strong O-H stretch (phenol)

2800 - 3100 Broad, Strong N-H stretch (ammonium salt)

2960 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1230 Strong C-O stretch (phenol)

~1100 Medium C-N stretch

Experimental Protocol for IR Spectroscopy
For a solid sample like 4-(1-Aminopropyl)phenol hydrochloride, the KBr pellet method is

commonly used.

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then

compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample chamber is first recorded. The

KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is

recorded over a typical range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

MS Data (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment

151 [M-HCl]⁺ (molecular ion of the free base)

134 [M-HCl-NH₃]⁺

122 [M-HCl-C₂H₅]⁺

107 [C₇H₇O]⁺ (hydroxytropylium ion)

Note: The fragmentation pattern is for the free base after the loss of HCl. The molecular ion of

the hydrochloride salt itself is typically not observed.

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common method for the mass spectrometric analysis of small

organic molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a

salt, thermal decomposition in the ion source may lead to the analysis of the free base.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 4-(1-Aminopropyl)phenol hydrochloride.

Workflow for Spectroscopic Analysis of 4-(1-Aminopropyl)phenol hydrochloride

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesis of 4-(1-Aminopropyl)phenol hydrochloride

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)
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Click to download full resolution via product page

Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of 4-(1-
Aminopropyl)phenol hydrochloride. Researchers and scientists can utilize this predicted

data and the outlined protocols as a reference for their experimental work and in the

development of analytical methods for related compounds.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(1-
Aminopropyl)phenol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292816#spectral-data-for-4-1-
aminopropyl-phenol-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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